1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-1H-pyrrol-2-yl)-
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Overview
Description
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-1H-pyrrol-2-yl)- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-1H-pyrrol-2-yl)- can be achieved through several methods. One common approach involves the condensation of an aromatic amine with an aromatic aldehyde and pyrazolone in the presence of a suitable catalyst. This reaction typically occurs in a solvent such as ethylene glycol and requires heating for a specific duration .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-1H-pyrrol-2-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-1H-pyrrol-2-yl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-1H-pyrrol-2-yl)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]quinoline: Another pyrazoloisoquinoline compound with similar structural features and biological activities.
Quinolinyl-pyrazoles: Compounds that share the pyrazole and quinoline moieties and exhibit similar pharmacological properties.
Uniqueness
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-1H-pyrrol-2-yl)- is unique due to its specific substitution pattern and the presence of the pyrrole ring. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
824968-76-5 |
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Molecular Formula |
C16H14N4 |
Molecular Weight |
262.31 g/mol |
IUPAC Name |
3-methyl-5-(1-methylpyrrol-2-yl)-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C16H14N4/c1-10-14-16(19-18-10)12-7-4-3-6-11(12)15(17-14)13-8-5-9-20(13)2/h3-9H,1-2H3,(H,18,19) |
InChI Key |
BDKDWYNLOASLPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=CC=CN4C |
Origin of Product |
United States |
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